molecular formula C26H25ClN2O5S2 B11379314 N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide

N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide

Cat. No.: B11379314
M. Wt: 545.1 g/mol
InChI Key: CVWUJDHCEMUDOH-UHFFFAOYSA-N
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Description

N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide is a complex organic compound with a unique structure that includes benzyl, chlorophenyl, furan, and methyl groups attached to a benzene-1,4-disulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,4-disulfonyl chloride with benzylamine, followed by the introduction of the chlorophenyl, furan, and methyl groups through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds.

Scientific Research Applications

N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N4-benzyl-N1-[(4-chlorophenyl)methyl]-N1-cyclopentylbenzene-1,4-disulfonamide
  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine

Uniqueness

N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide is unique due to its combination of benzyl, chlorophenyl, furan, and methyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25ClN2O5S2

Molecular Weight

545.1 g/mol

IUPAC Name

1-N-benzyl-4-N-[(4-chlorophenyl)methyl]-4-N-(furan-2-ylmethyl)-1-N-methylbenzene-1,4-disulfonamide

InChI

InChI=1S/C26H25ClN2O5S2/c1-28(18-21-6-3-2-4-7-21)35(30,31)25-13-15-26(16-14-25)36(32,33)29(20-24-8-5-17-34-24)19-22-9-11-23(27)12-10-22/h2-17H,18-20H2,1H3

InChI Key

CVWUJDHCEMUDOH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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